molecular formula C6H8N2O2 B12973039 6-Methoxy-4-methylpyridazin-3(2H)-one

6-Methoxy-4-methylpyridazin-3(2H)-one

Cat. No.: B12973039
M. Wt: 140.14 g/mol
InChI Key: DVVOYNNTYBRYQT-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-chloro-6-methoxy-4-methylpyridazine with suitable reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3,6-dione derivatives, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

6-Methoxy-4-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methoxy-4-methylpyridazine
  • 5-methylpyridazine
  • 6-methoxy-4-methyl-3-chloropyridazine

Uniqueness

6-Methoxy-4-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-methoxy-5-methyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(10-2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVOYNNTYBRYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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